3-fluoro-N-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-methylpropan-1-amine: is an organic compound with the molecular formula C4H10FN It is a primary amine where the nitrogen atom is bonded to a methyl group and a 3-fluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methylpropan-1-amine typically involves the reaction of 3-fluoropropylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The catalyst used can be a metal such as palladium or platinum supported on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-fluoro-N-methylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Formation of N-methyl-3-fluoropropanamide.
Reduction: Formation of N-methylpropan-1-amine.
Substitution: Formation of 3-chloro-N-methylpropan-1-amine or 3-bromo-N-methylpropan-1-amine.
Scientific Research Applications
Chemistry: 3-fluoro-N-methylpropan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of amines. It helps in understanding the role of fluorine in biological systems and its impact on molecular interactions.
Medicine: The compound is investigated for its potential use in pharmaceuticals. Fluorinated amines are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 3-fluoro-N-methylpropan-1-amine involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by forming stable complexes, thereby affecting biochemical pathways.
Comparison with Similar Compounds
- 3-chloro-N-methylpropan-1-amine
- 3-bromo-N-methylpropan-1-amine
- N-methylpropan-1-amine
Comparison: 3-fluoro-N-methylpropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine is highly electronegative and can form strong bonds with carbon, leading to increased stability and reactivity. Compared to its chloro and bromo counterparts, the fluorinated compound exhibits higher metabolic stability and lower toxicity, making it more suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-fluoro-N-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN/c1-6-4-2-3-5/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMBEQZVNCHVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388715-25-0 |
Source
|
Record name | 3-fluoro-N-methylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.